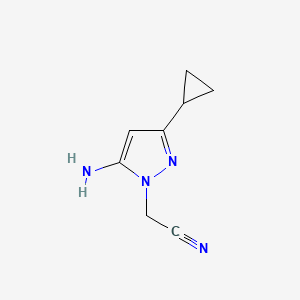

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(5-amino-3-cyclopropylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRMXMFYKXIWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization to Form the Pyrazole Core

A common and efficient approach involves the cyclization of an appropriate β-ketonitrile compound with hydrazine or hydrazine derivatives under reflux in ethanol or other polar aprotic solvents. For example, 3-oxo-2-phenylbutanenitrile derivatives react with hydrazine dihydrochloride in dry ethanol under reflux conditions, often in the presence of molecular sieves to drive the reaction to completion. This step yields 3-aminopyrazole derivatives with high selectivity.

- Reaction conditions: Reflux in absolute ethanol, presence of 3Å molecular sieves.

- Yields: Typically moderate to good (e.g., 57% yield reported for analogous compounds).

- Purification: Flash chromatography using dichloromethane/methanol mixtures.

- Example: Synthesis of 5-amino-4-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl derivatives.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 3-position is introduced either by using cyclopropyl-substituted β-ketonitrile precursors or by nucleophilic substitution reactions post-pyrazole formation. Cyclopropylamine is also used to react with intermediates to install the cyclopropyl moiety efficiently.

- Key step: Reaction of intermediate compounds with cyclopropylamine under controlled conditions.

- Reaction conditions: Typically carried out in polar aprotic solvents, sometimes under microwave irradiation or with catalytic acid.

- Advantages: Avoids harsh conditions and limits formation of impurities.

Formation of the Acetonitrile Side Chain

The acetonitrile moiety is attached via nucleophilic substitution reactions, often involving the reaction of 5-cyclopropyl-1H-pyrazole-3-amine derivatives with appropriate alkylating agents or nitrile-containing reagents. Basic conditions facilitate these substitutions, and microwave irradiation can be used to improve reaction rates and yields.

- Typical reagents: Alkyl halides or nitrile-containing electrophiles.

- Conditions: Basic medium, sometimes microwave-assisted.

- Yields: Range from 35% to 89% depending on substituents and conditions.

Optimized Synthetic Route from Patent Literature

A patented process describes a multi-step synthesis involving:

- Step a: Reaction of a compound of Formula A (e.g., 3-[2-cyano-2-(ethoxymethylidene)acetyl]benzonitrile) with a hydrazine derivative (compound 3) to form a key intermediate (compound 5).

- Step b: Isolation of compound 5 by filtration, washing with water and methanol, and drying.

- Step c: Reaction of compound 5 with cyclopropylamine to yield the target compound (compound 6), i.e., this compound or related derivatives.

This process is designed to:

- Produce ethanol as a benign by-product, facilitating purification.

- Avoid hazardous by-products such as aniline.

- Control the cyclization reaction rate to prevent sharp exothermic profiles, making it safer and more suitable for commercial scale-up.

Table 1: Summary of Key Steps and Conditions in the Patented Process

| Step | Reaction Description | Conditions | By-products | Notes |

|---|---|---|---|---|

| a | Compound A + hydrazine derivative → Intermediate 5 | Polar aprotic solvent, ~105°C | Ethanol | Controlled slow cyclization, safe |

| b | Isolation of intermediate 5 | Cooling, filtration, washing | - | Purification by water and methanol |

| c | Intermediate 5 + cyclopropylamine → Target compound | Basic conditions, possible microwave | - | Efficient cyclopropylation |

Supporting Research Findings

- Microwave-assisted nucleophilic substitution improves yields and reaction times in attaching linkers to the pyrazole core.

- Use of hydrazine dihydrochloride and dry ethanol under reflux is a reliable method for synthesizing 3-aminopyrazole derivatives with various substituents.

- Slow and controlled cyclization reactions reduce impurity formation and enhance safety in large-scale production.

- The choice of reagents that produce volatile and less toxic by-products (e.g., ethanol) is preferred for industrial applications.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent/Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrazine reflux with β-ketonitrile | Hydrazine dihydrochloride, β-ketonitrile | Reflux in dry ethanol | ~57% | Simple, well-established | Moderate yield, purification needed |

| Patented cyclization process | Compound A + hydrazine derivative + cyclopropylamine | Polar aprotic solvent, 90-105°C, basic conditions | 35-89% | Safe, scalable, controlled reaction | Requires multiple steps |

| Microwave-assisted substitution | Pyrazole amine + alkyl halides or nitriles | Basic conditions, microwave irradiation | Up to 89% | Faster reaction, higher yield | Requires microwave equipment |

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products:

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Primary amines from the nitrile group.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile serves as a versatile building block for developing complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to new derivatives with potentially enhanced properties .

Biology

This compound is being investigated for its role as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may interact with specific molecular targets, altering cellular pathways and potentially leading to therapeutic effects .

Potential Biological Targets:

- Enzymes involved in metabolic pathways.

- Receptors related to neurotransmission and inflammation.

Medicine

The therapeutic potential of this compound is currently being explored in various medical contexts:

- Cancer Treatment: Research indicates that compounds similar to this may exhibit anti-cancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.

- Infectious Diseases: Its potential as an antiviral or antibacterial agent is under investigation, aiming to develop new treatments for resistant strains of pathogens .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs due to its unique chemical properties. Additionally, it has applications in agrochemicals, contributing to the formulation of pesticides and herbicides that are more effective and environmentally friendly .

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound effectively inhibited a specific enzyme linked to cancer progression. The results indicated a dose-dependent response, suggesting potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Activity

Another research team evaluated the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant inhibition at low concentrations, supporting its potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparación Con Compuestos Similares

Substituent Impact Analysis:

- Cyclopropyl Group (Position 3) : Introduces significant steric hindrance and ring strain compared to thiophene or hydrogen substituents. This increases rigidity and may reduce metabolic degradation .

- Acetonitrile Moiety : The nitrile group contributes to dipole moments and polarity, influencing solubility and reactivity across all analogues .

Physicochemical and Electronic Properties

- Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity (logP ~1.5 estimated) compared to phenyl (logP ~2.1) and methoxyphenyl (logP ~1.8) analogues, but less than the thiophene derivative (logP ~2.5) .

- Electronic Effects : Density functional theory (DFT) studies on related pyrazoles show that electron-donating groups (e.g., -NH2) lower LUMO energy, enhancing electrophilicity. In contrast, thiophene substituents delocalize electron density across the heterocycle .

Actividad Biológica

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation, which may lead to therapeutic applications in treating various diseases.

- Molecular Formula : CHN

- Molecular Weight : 162.19 g/mol

- CAS Number : 2090956-29-7

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 3-cyclopropyl-1H-pyrazole-5-amine with acetonitrile derivatives. Catalysts like p-toluenesulfonic acid are often employed to enhance yield and purity during synthesis .

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding sites, leading to alterations in cellular pathways that can produce therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, alkaloids related to this structure demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Study on Antiparasitic Activity

A study focused on optimizing compounds related to pyrazole derivatives found that structural modifications significantly influenced their antiparasitic activity. The optimized compounds were evaluated against Plasmodium falciparum (the causative agent of malaria), revealing that specific substitutions enhanced potency while maintaining metabolic stability .

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| 10a | 0.010 | High potency against P. falciparum |

| 10g | 0.064 | Enhanced potency with N-methyl substitution |

| 10l | 0.090 | Moderate activity with amine-linked aryl group |

Inhibition Studies

Further investigations into the biological activity of pyrazole derivatives indicated their potential as enzyme inhibitors. For example, compounds were tested for their ability to inhibit specific kinases involved in cancer progression, showcasing promising results that warrant further exploration .

Applications in Medicine

This compound is being explored for its therapeutic potential in treating:

- Cancer : By inhibiting tumor growth-related enzymes.

- Infectious Diseases : Through its antimicrobial and antiparasitic properties.

Q & A

Q. What are the established synthetic routes for 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield?

The synthesis of pyrazole-acetonitrile derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example:

- Stepwise functionalization : A pyrazole core (e.g., 5-amino-3-cyclopropyl-1H-pyrazole) is reacted with chloroacetonitrile in the presence of a base like triethylamine or sodium acetate. This method is analogous to the synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile, where sodium acetate in propanol facilitates the reaction .

- Temperature control : Reactions are often conducted at 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature (e.g., as in ).

Q. Key Factors :

Q. What analytical techniques are recommended for structural characterization, and how are spectral contradictions resolved?

Primary Methods :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving cyclopropane ring geometry and hydrogen-bonding networks .

- NMR/IR spectroscopy : Discrepancies in spectral data (e.g., unexpected NH peaks) may arise from tautomerism or solvent effects. For example, acetonitrile-d₃ can mask exchangeable protons, requiring DMSO-d₆ for full NH signal observation .

Q. Contradiction Resolution Workflow :

Re-measurement under varied conditions (e.g., solvent, temperature).

Computational validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, as demonstrated in aminoimidazodipyridine studies .

Advanced Research Questions

Q. How does the cyclopropane moiety influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropane ring introduces steric strain and electronic effects:

- Steric hindrance : Limits rotational freedom, favoring specific binding conformations (e.g., in enzyme active sites). Analogous compounds like 2-(3,3-difluoropiperidin-4-yl)acetonitrile show enhanced receptor selectivity due to rigidified structures .

- Electron-withdrawing effects : The cyano group (-CN) stabilizes intermediates in nucleophilic aromatic substitution, enabling selective functionalization at the pyrazole C4 position .

Case Study :

In Michael addition reactions, cyclopropane-containing acetonitriles exhibit higher regioselectivity compared to non-cyclopropyl analogs, as seen in chromene derivatives .

Q. What strategies are effective for resolving low crystallinity during X-ray diffraction studies?

Methodological Solutions :

Q. Example Workflow :

Screen crystallization conditions using high-throughput vapor diffusion.

Apply SHELXPRO for data scaling and TWIN refinement for ambiguous reflections .

Q. How can DFT studies optimize the compound’s interaction with biological targets?

Protocol :

Docking simulations : Use AutoDock Vina to predict binding modes with receptors (e.g., neurotransmitter receptors implicated in ).

Energy minimization : B3LYP/6-31G* basis sets refine ligand-receptor interaction energies, as applied in aminoimidazodipyridine research .

ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis.

Key Insight :

The amino group at C5 and cyano group at C1 enhance hydrogen-bonding and dipole interactions, critical for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.